molecular formula C44H58N2O12S2 B13710601 Bis-sulfone-PEG4-TCO

Bis-sulfone-PEG4-TCO

Cat. No.: B13710601
M. Wt: 871.1 g/mol
InChI Key: PGQJJPZJFKHZKP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-sulfone-PEG4-TCO is a multifunctional compound that contains two sulfone groups, four polyethylene glycol (PEG) monomers, and a terminal carboxylic acid (TCO) group. This compound is water-soluble and is commonly used in biomedical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-sulfone-PEG4-TCO is synthesized through a series of chemical reactions that involve the introduction of sulfone groups and PEG monomers. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Chemical Reactions Analysis

Types of Reactions

Bis-sulfone-PEG4-TCO undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bis-alkylation: Common reagents include reducing agents such as dithiothreitol (DTT) and thiol-containing compounds.

    Click Chemistry: Tetrazine-functionalized molecules are used as reagents.

Major Products Formed

Mechanism of Action

Bis-sulfone-PEG4-TCO exerts its effects through the following mechanisms:

    Bis-alkylation: The bis-sulfone groups react with thiols derived from cysteine residues, resulting in covalent rebridging of disulfide bonds.

    Click Chemistry: The TCO group undergoes fast click chemistry with tetrazine-functionalized molecules, forming stable covalent bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-sulfone-PEG4-TCO is unique due to its combination of bis-sulfone groups, PEG spacer, and TCO group. This combination provides high solubility, biocompatibility, and versatility in bioconjugation reactions. The TCO group enables fast and efficient click chemistry with tetrazine-functionalized molecules, making it highly suitable for various biomedical and industrial applications .

Properties

Molecular Formula

C44H58N2O12S2

Molecular Weight

871.1 g/mol

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C44H58N2O12S2/c1-34-10-18-40(19-11-34)59(50,51)32-38(33-60(52,53)41-20-12-35(2)13-21-41)42(47)36-14-16-37(17-15-36)43(48)45-22-24-54-26-28-56-30-31-57-29-27-55-25-23-46-44(49)58-39-8-6-4-3-5-7-9-39/h3-4,10-21,38-39H,5-9,22-33H2,1-2H3,(H,45,48)(H,46,49)/b4-3+

InChI Key

PGQJJPZJFKHZKP-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.